molecular formula C11H15NOS B5241740 N-(4-methoxyphenyl)thiolan-3-amine

N-(4-methoxyphenyl)thiolan-3-amine

Cat. No.: B5241740
M. Wt: 209.31 g/mol
InChI Key: OFHXGSLBJLPLFQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)thiolan-3-amine: is an organic compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is characterized by the presence of a thiolane ring and a methoxyphenyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)thiolan-3-amine typically involves the reaction of 4-methoxyaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-methoxyphenyl)thiolan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. For instance, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This action is crucial in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Uniqueness: N-(4-methoxyphenyl)thiolan-3-amine stands out due to its unique thiolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-(4-methoxyphenyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-13-11-4-2-9(3-5-11)12-10-6-7-14-8-10/h2-5,10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHXGSLBJLPLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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